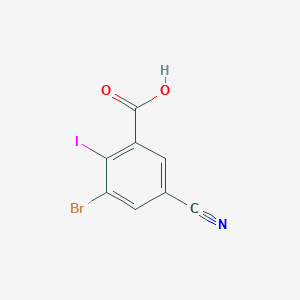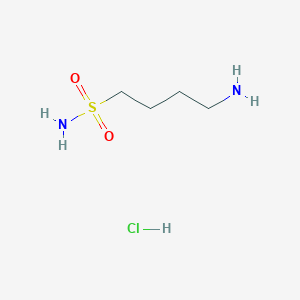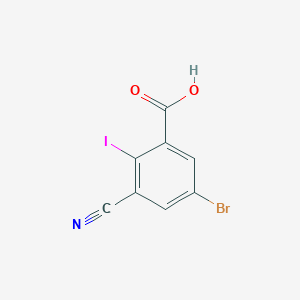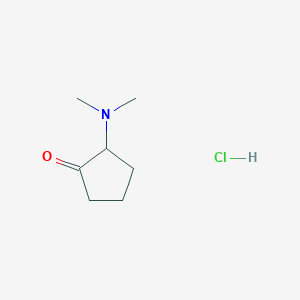
2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride
Vue d'ensemble
Description
2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride: is a chemical compound with the molecular formula C5H8ClFN2 and a molecular weight of 150.58 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of a fluoro group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro Group: The fluoro group can be introduced via fluorination reactions using reagents such as or .
Addition of the Nitrile Group: The nitrile group can be added through reactions involving such as or .
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, with optimization for yield and purity. The process may include:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Techniques: Such as , , and to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming .
Reduction: Reduction reactions can convert the nitrile group to an or other reduced forms.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as or .
Reducing Agents: Such as or .
Nucleophiles: Such as , , or for substitution reactions.
Major Products Formed:
Oxidized Derivatives: Depending on the oxidizing agent used.
Amines: From the reduction of the nitrile group.
Substituted Compounds: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Reagent: Employed in various chemical reactions to study reaction mechanisms and pathways.
Biology:
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibitors: Investigated for potential use as enzyme inhibitors in biochemical research.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.
Industry:
Material Science: Used in the synthesis of materials with specific properties.
Catalysis: Employed as a catalyst or catalyst precursor in industrial processes.
Mécanisme D'action
The mechanism of action of 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes , receptors , or proteins , leading to modulation of their activity. The fluoro and nitrile groups can play a crucial role in binding interactions and the overall activity of the compound. The exact pathways and molecular targets involved can vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
- 2-(3-Chloroazetidin-3-yl)acetonitrile hydrochloride
- 2-(3-Bromoazetidin-3-yl)acetonitrile hydrochloride
- 2-(3-Iodoazetidin-3-yl)acetonitrile hydrochloride
Comparison:
- Fluoro Group: The presence of the fluoro group in 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride can impart unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs.
- Reactivity: The fluoro compound may exhibit different reactivity patterns in chemical reactions due to the electronegativity of fluorine.
- Biological Activity: The biological activity of the fluoro compound can differ from its analogs, potentially leading to variations in potency and selectivity in biological assays.
Propriétés
IUPAC Name |
2-(3-fluoroazetidin-3-yl)acetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2.ClH/c6-5(1-2-7)3-8-4-5;/h8H,1,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVABXYGANCAQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CC#N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B1448857.png)
![{6-azaspiro[3.4]octan-8-yl}methanol](/img/structure/B1448859.png)





![8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride](/img/structure/B1448868.png)


![2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1448871.png)



